molecular formula C10H14N2O2 B11903406 2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide

2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide

Cat. No.: B11903406
M. Wt: 194.23 g/mol
InChI Key: FQHWJGJGRMNNSO-UHFFFAOYSA-N
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Description

2-(1,4-Dimethyl-6-oxopyridin-2-yl)-N-methylacetamide is a pyridinone derivative offered for research and development purposes. Compounds featuring the 2-oxo-1,2-dihydropyridine (pyridinone) scaffold are of significant interest in medicinal chemistry and chemical biology. Research into analogous structures has explored their potential as key intermediates in organic synthesis and as core pharmacophores in the development of biologically active molecules. For instance, structurally related lactam-containing compounds have been investigated as inhibitors of serine proteases like Factor Xa, a target in anticoagulant therapy . Other pyridinone derivatives have been studied in the context of multi-target directed ligands for complex neurological targets, showcasing the versatility of this chemical class . This compound is provided exclusively for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the available Safety Data Sheet (SDS) for safe handling and disposal information.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide

InChI

InChI=1S/C10H14N2O2/c1-7-4-8(6-9(13)11-2)12(3)10(14)5-7/h4-5H,6H2,1-3H3,(H,11,13)

InChI Key

FQHWJGJGRMNNSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1)CC(=O)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide typically involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with appropriate reagents to introduce the acetamide group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including esterification, amidation, and purification steps to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 27.7 to 39.2 µM against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231), while showing low toxicity to normal cell lines (NIH-3T3) with an IC50 value greater than 100 µM . This suggests potential for developing targeted cancer therapies.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways associated with tumor growth and proliferation. The structural characteristics of the pyridine ring and the acetamide group may play crucial roles in enhancing biological activity.

Neuropharmacology

Serotonin Receptor Modulation
Compounds structurally related to this compound have been explored for their effects on serotonin receptors, particularly the 5-HT2C receptor. These compounds can selectively activate this receptor subtype, which is implicated in mood regulation and antipsychotic activity. For example, a study found that N-substituted derivatives exhibited selective agonism at the 5-HT2C receptor with potential antipsychotic effects .

Synthetic Methodology

Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance pharmacological properties. Novel synthetic pathways have been developed to improve yield and purity, which are critical for subsequent biological evaluations .

Mechanism of Action

The mechanism of action of 2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects. The specific molecular targets and pathways involved depend on the application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Differences : The pyridine core (one nitrogen) in the target compound vs. the pyrimidine (two nitrogens) in the analog may influence electronic properties (e.g., dipole moments, aromaticity) and intermolecular interactions.
  • Functional Groups : The thioether group in the analog introduces sulfur-based reactivity (e.g., nucleophilic substitution, oxidation susceptibility) absent in the target compound.
  • Synthesis : Both compounds likely employ alkylation of heterocyclic precursors, but the analog’s synthesis specifies sodium methylate as a base and chloroacetamides as alkylating agents, suggesting pH-sensitive conditions .

Physicochemical and Spectroscopic Properties

While explicit data (e.g., melting points, solubility) are unavailable in the evidence, inferences can be made:

  • Spectroscopic Characterization: Techniques such as NMR (1H/13C) and IR spectroscopy are standard for confirming structures. Nonlinear optical methods (e.g., resonant Raman, fluorescence) described in could elucidate electronic transitions and relaxation dynamics in these compounds .

Reaction Pathways and Stability

  • Alkylation Efficiency : The analog’s synthesis requires a molar excess of sodium methylate (2.6–2.8-fold), indicating possible challenges in deprotonation or side reactions. This contrasts with the target compound, where milder conditions might suffice due to the absence of a thioether group.
  • Stability : The oxo group in the target compound may confer greater oxidative stability compared to the thioether-containing analog, which could undergo sulfoxide or sulfone formation under harsh conditions.

Biological Activity

2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyridinone core with specific substitutions that enhance its biological activity. The synthesis typically involves several steps:

  • Formation of Pyridinone Core : This is achieved through condensation reactions between suitable aldehydes and amines.
  • Introduction of Methylacetamide Moiety : The final step involves acylation with N-methylacetamide, often utilizing coupling agents and bases to facilitate the reaction.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activities. For instance, a related compound was tested against various cancer cell lines, showing IC50 values ranging from 6.92 to 8.99 μM across different types of cancer cells such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .

Table 1: In Vitro Antitumor Activity

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These results suggest that the compound can effectively inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

The mechanism by which this compound exerts its effects may involve:

  • Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in cancer progression.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

In studies where related compounds were tested, alterations in cell cycle phases were observed, leading to increased apoptosis rates in treated cells .

Case Studies

One notable study focused on a farnesyltransferase inhibitor derived from a similar chemical scaffold. It demonstrated potent antitumor activity and was further analyzed for its effects on cell cycle dynamics and apoptotic pathways .

Study Findings:

  • Cell Cycle Analysis : Treated HepG2 cells exhibited increased S-phase arrest, indicating disruption in normal cell cycle progression.
  • Protein Expression Changes : Western blot analyses revealed upregulation of Bax and downregulation of Bcl-2, indicating a shift towards pro-apoptotic signaling pathways.

Q & A

Q. What synthetic methodologies are recommended for the efficient synthesis of 2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide with high yield and purity?

  • Methodological Answer : A multi-step synthesis approach is recommended. Begin with condensation of methyl pyridone derivatives with chloroacetamide intermediates under basic conditions. Optimize reaction parameters (e.g., temperature, solvent polarity) to achieve yields >80% (as demonstrated in analogous pyridine-acetamide syntheses). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. For industrial-scale production, continuous flow reactors can enhance reproducibility .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodological Answer :
  • 1H NMR : Use DMSO-d6 as the solvent to resolve signals for the pyridinone ring (δ 6.01 ppm, CH-5) and acetamide NH (δ 10.10 ppm). Compare shifts with published data to confirm regiochemistry .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21) and fragmentation patterns .
  • Elemental Analysis : Validate empirical formula (e.g., C, N, S content within ±0.1% of theoretical values) .

Q. How can researchers mitigate common side reactions during synthesis?

  • Methodological Answer :
  • Oxidation of Pyridinone Ring : Conduct reactions under inert atmospheres (N2/Ar) to prevent unwanted oxidation.
  • Amide Hydrolysis : Avoid aqueous conditions at high temperatures; use anhydrous solvents like THF or DMF.
  • Byproduct Formation : Monitor reaction progress via TLC and quench intermediates promptly .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution or oxidation reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the pyridinone ring’s carbonyl group is susceptible to nucleophilic attack, while the cyano group (if present in analogs) may act as an electrophile .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. acetonitrile) to optimize solvent choice .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs). The acetamide moiety may form hydrogen bonds with catalytic residues, while the pyridinone ring could engage in π-π stacking .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified enzymes/receptors .

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer :
  • Standardized Conditions : Ensure consistent solvent (DMSO-d6), temperature (25°C), and internal standards (TMS).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously. For example, the multiplet at δ 7.41–7.28 ppm in aromatic regions can be deconvoluted using HSQC .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the pyridinone ring (e.g., methyl → ethyl) or acetamide (e.g., N-methyl → N-ethyl).
  • Biological Assays : Test analogs in dose-response studies (e.g., IC50 in enzyme inhibition) to correlate structural changes with activity. Use ANOVA to validate statistical significance .

Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields or purity metrics?

  • Methodological Answer :
  • Reproduce Conditions : Replicate literature protocols precisely (e.g., solvent ratios, catalyst loading).
  • Cross-Validation : Combine HPLC (for purity) with elemental analysis (for stoichiometry). For example, a reported 80% yield with 99% purity may require verification via independent synthetic routes .

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